molecular formula C10H14N2O4S B13738341 Isopropyl 4-amino-2-sulfamoylbenzoate CAS No. 320-90-1

Isopropyl 4-amino-2-sulfamoylbenzoate

Cat. No.: B13738341
CAS No.: 320-90-1
M. Wt: 258.30 g/mol
InChI Key: RMKBZZLNLVFLRF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-amino-2-sulfamoylbenzoate is a chemical compound with the molecular formula C10H14N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a sulfamoyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-amino-2-sulfamoylbenzoate typically involves the esterification of 4-amino-2-sulfamoylbenzoic acid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 4-amino-2-sulfamoylbenzoate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-amino-2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-amino-2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-amino-2-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfamoyl group is particularly important for its activity, as it can form strong interactions with the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-amino-2-methylbenzoate
  • Propan-2-yl 4-amino-2-chlorobenzoate
  • Propan-2-yl 4-amino-2-hydroxybenzoate

Uniqueness

Propan-2-yl 4-amino-2-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to similar compounds without the sulfamoyl group.

Properties

CAS No.

320-90-1

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

propan-2-yl 4-amino-2-sulfamoylbenzoate

InChI

InChI=1S/C10H14N2O4S/c1-6(2)16-10(13)8-4-3-7(11)5-9(8)17(12,14)15/h3-6H,11H2,1-2H3,(H2,12,14,15)

InChI Key

RMKBZZLNLVFLRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N

Origin of Product

United States

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